molecular formula C7H5Cl2N3O B13098553 5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile

5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile

Cat. No.: B13098553
M. Wt: 218.04 g/mol
InChI Key: NADXLOBFNKUWTJ-UHFFFAOYSA-N
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Description

5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile is a chemical compound with the molecular formula C7H5Cl2N3O It is a derivative of pyrazine, characterized by the presence of two chlorine atoms, an ethoxy group, and a nitrile group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile typically involves the chlorination of pyrazine derivatives followed by the introduction of the ethoxy and nitrile groups. One common method includes the reaction of 5,6-dichloropyrazine with ethyl alcohol in the presence of a base to form the ethoxy derivative. The nitrile group can be introduced through a subsequent reaction with a suitable nitrile source under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and nitrile introduction processes, optimized for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of pyrazine oxides.

    Reduction: Formation of ethoxy-substituted pyrazine amines.

    Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine and nitrile groups can form covalent bonds or coordinate with active sites, leading to inhibition or modulation of biological pathways. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its effects.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloropyrazine-2,3-dicarbonitrile: Similar structure but with two nitrile groups.

    2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: Contains a pyridine ring and a fluorine atom instead of an ethoxy group.

    3,6-Dichloropyrazine-2-carbonitrile: Lacks the ethoxy group.

Uniqueness

5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Properties

Molecular Formula

C7H5Cl2N3O

Molecular Weight

218.04 g/mol

IUPAC Name

5,6-dichloro-3-ethoxypyrazine-2-carbonitrile

InChI

InChI=1S/C7H5Cl2N3O/c1-2-13-7-4(3-10)11-5(8)6(9)12-7/h2H2,1H3

InChI Key

NADXLOBFNKUWTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(C(=N1)Cl)Cl)C#N

Origin of Product

United States

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